molecular formula C19H21NO3S B2560815 N-(3-(benzofuran-2-yl)propyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034379-77-4

N-(3-(benzofuran-2-yl)propyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2560815
CAS RN: 2034379-77-4
M. Wt: 343.44
InChI Key: SWHJDXPUOHTRRF-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-1-(m-tolyl)methanesulfonamide, also known as BZF-MeSO2NH-Tol, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their antibacterial, antiviral, and antitumor properties.

Scientific Research Applications

Synthesis and Catalytic Applications

Sulfonamides, including derivatives like N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide, have been synthesized and studied for their potential in catalytic processes. For instance, the preparation of coenzyme M analogues demonstrates the versatility of sulfonamides in enzymatic reactions, showcasing their role in methane biosynthesis inhibition and ethane formation (Gunsalus, Romesser, & Wolfe, 1978). Similarly, sulfonamide derivatives have been evaluated for their efficiency in transfer hydrogenation reactions, highlighting their stability and high activity under various conditions (Ruff, Kirby, Chan, & O'Connor, 2016).

Molecular and Supramolecular Structures

The structural analysis of sulfonamide compounds, such as N-[2-(pyridin-2-yl)ethyl] derivatives, reveals insights into their molecular and supramolecular architectures. These studies provide valuable information on the potential interactions and binding modes of sulfonamides, which could be relevant for designing new molecules with specific properties or activities (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Mechanisms

Research on sulfonamide reactions, such as the manganese dioxide-methanesulfonic acid promoted direct alkylation, underscores the chemical reactivity of these compounds. This particular study highlights the potential of sulfonamides in facilitating oxidative C-H bond activation and coupling reactions, providing pathways for the synthesis of complex organic molecules (Liu et al., 2013).

Material Science and Electrochemistry

The application of sulfonamide derivatives extends into material science, as seen in the study of propargyl methanesulfonate for enhancing the interfacial performance between electrolytes and electrodes. This research offers insights into the development of advanced materials for energy storage and conversion technologies (Wang, Wang, Li, & Zhang, 2017).

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-15-6-4-7-16(12-15)14-24(21,22)20-11-5-9-18-13-17-8-2-3-10-19(17)23-18/h2-4,6-8,10,12-13,20H,5,9,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHJDXPUOHTRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzofuran-2-yl)propyl)-1-(m-tolyl)methanesulfonamide

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